In-depth Technical Guide: The Structure and Function of Boc-NH-PEG1-C5-OH
In-depth Technical Guide: The Structure and Function of Boc-NH-PEG1-C5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG1-C5-OH is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. Specifically, it serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of the linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This guide provides a detailed examination of the structure of Boc-NH-PEG1-C5-OH, its physicochemical properties, a plausible synthetic route, and its role in the broader context of PROTAC-mediated protein degradation.
Chemical Structure and Properties
The structure of Boc-NH-PEG1-C5-OH, systematically named tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate, is characterized by three key functional components: a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a terminal pentanol. This arrangement provides a versatile scaffold for the assembly of PROTACs. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the primary amine, preventing its unwanted reaction during the sequential attachment of ligands for the target protein and the E3 ligase. The PEG unit enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal hydroxyl group on the pentyl chain offers a reactive handle for further chemical modification, typically for conjugation to one of the PROTAC's ligands.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H25NO4 | N/A |
| Molecular Weight | 247.33 g/mol | N/A |
| SMILES | O=C(OC(C)(C)C)NCCOCCCCCO | N/A |
| Appearance | Viscous Liquid | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C | [3] |
Synthesis of Boc-NH-PEG1-C5-OH: A Plausible Experimental Protocol
Materials
-
N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
5-Chloropentan-1-ol
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Procedure
-
Formation of the Alkoxide: To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the cessation of hydrogen gas evolution, indicating the formation of the sodium alkoxide.
-
Williamson Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 5-chloropentan-1-ol (1.2 eq) in anhydrous THF is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 12-18 hours).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-NH-PEG1-C5-OH.
Role in PROTAC-Mediated Protein Degradation
The linker component of a PROTAC, for which Boc-NH-PEG1-C5-OH serves as a precursor, is a critical determinant of its biological activity. The length, rigidity, and chemical composition of the linker directly impact the formation and stability of the ternary complex, which is the cornerstone of PROTAC-induced protein degradation.[10][11] An optimally designed linker correctly orients the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin to the target, marking it for degradation by the proteasome.
The synthesis of a PROTAC using a Boc-NH-PEG-OH linker generally follows a modular approach. The terminal hydroxyl group of the linker can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a carboxylic acid on one of the ligands (e.g., the E3 ligase ligand) via an esterification reaction. Following this, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine, which can then be coupled to the second ligand (e.g., the target protein binder), typically through an amide bond formation.
Visualization of the PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional linker like Boc-NH-PEG1-C5-OH.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
Boc-NH-PEG1-C5-OH is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a protected amine, a solubilizing PEG unit, and a reactive hydroxyl group, makes it an ideal building block for the modular synthesis of PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for the rational design and development of novel protein degraders with therapeutic potential. The continued exploration of linkers with diverse lengths and compositions will undoubtedly lead to the discovery of more potent and selective PROTACs for a wide range of diseases.
References
- 1. Boc-NH-PEG1-C5-OH|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
